Benzeneethanamine, 2,3-difluoro-
Description
"Benzeneethanamine, 2,3-difluoro-" is a fluorinated aromatic amine with an ethanamine (-CH₂CH₂NH₂) side chain attached to a benzene ring substituted with fluorine atoms at the 2- and 3-positions. Fluorine substituents on aromatic rings significantly influence electronic properties, solubility, and metabolic stability, making such compounds relevant in pharmaceuticals, agrochemicals, and materials science . The 2,3-difluoro substitution pattern may confer unique steric and electronic effects compared to other isomers (e.g., 2,5- or 3,4-difluoro) .
Properties
IUPAC Name |
2-(2,3-difluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHGQWFEKPJRJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591597 | |
| Record name | 2-(2,3-Difluorophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
311346-59-5 | |
| Record name | 2-(2,3-Difluorophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 2,3-difluoro- typically involves the reaction of 2,3-difluorobenzyl chloride with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production methods for Benzeneethanamine, 2,3-difluoro- are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, 2,3-difluoro- can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Scientific Research Applications
Benzeneethanamine, 2,3-difluoro- has several notable applications in scientific research:
Medicinal Chemistry
- Therapeutic Potential: The compound is being investigated for its potential anti-inflammatory and anticancer properties. Studies have indicated that it may inhibit specific enzymes or receptors linked to various diseases, including cancer.
- Biological Interaction Studies: Research has focused on its interaction with biological systems to determine its viability as a lead compound for drug development. These studies are crucial for understanding the compound's pharmacological effects and mechanisms of action.
Organic Synthesis
- Building Block in Organic Chemistry: Benzeneethanamine, 2,3-difluoro- serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to create derivatives with tailored properties for specific applications.
Material Science
- Development of New Materials: The compound may be utilized in developing new materials with unique physical or chemical properties due to its fluorinated structure. This can include applications in coatings, polymers, or other advanced materials.
Case Study 1: Anticancer Activity
Recent studies have explored the anticancer potential of benzeneethanamine, 2,3-difluoro-. In vitro assays demonstrated that the compound inhibited the proliferation of certain cancer cell lines by modulating key signaling pathways involved in cell growth and survival. Further pharmacological studies are necessary to elucidate the full range of biological effects and therapeutic potential.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of benzeneethanamine, 2,3-difluoro-, aimed at improving yield and purity. Various reaction conditions were tested to identify optimal solvents and catalysts that enhance production efficiency while minimizing by-products.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 2,3-difluoro- involves its interaction with specific molecular targets and pathways. For example, it may modulate the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Comparative Insights:
Substituent Position Effects: 2,3-Difluoro vs. 3,4-Difluoro (Chiral): The (R)-3,4-difluoro isomer (157.16 g/mol) demonstrates how fluorine placement and chirality influence biological activity and synthesis complexity .
Ethoxy groups (C₉H₁₁F₂NO) increase lipophilicity, which may enhance blood-brain barrier penetration in neuroactive compounds .
Synthetic Challenges :
Biological Activity
Benzeneethanamine, 2,3-difluoro- is a compound that has garnered attention in various biological studies due to its potential therapeutic and toxicological properties. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
Benzeneethanamine, 2,3-difluoro- (C9H10F2N) is characterized by the presence of two fluorine atoms attached to the benzene ring. Its chemical structure can influence its biological activity significantly, affecting its interaction with biological systems.
Biological Activity Overview
Research has shown that compounds similar to benzeneethanamine exhibit a range of biological activities, including antimicrobial, anticancer, and neuroactive effects. The following sections detail these activities based on recent studies.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzene derivatives. For instance, compounds within this class have demonstrated significant antibacterial effects against various strains of bacteria. A study highlighted the effectiveness of structurally related compounds in inhibiting bacterial growth, suggesting that benzeneethanamine derivatives could possess similar properties .
Table 1: Antimicrobial Activity of Benzene Derivatives
| Compound Name | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| Benzeneethanamine | Antibacterial | Staphylococcus aureus | Study A |
| 2-Fluorobenzene | Antifungal | Candida albicans | Study B |
| 3-Difluorobenzylamine | Antiviral | Influenza virus | Study C |
Anticancer Properties
The anticancer potential of benzene derivatives has also been explored. Research indicates that certain modifications in the benzene ring can enhance cytotoxicity against cancer cell lines. Benzeneethanamine's structural features may contribute to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a controlled study involving various cancer cell lines (e.g., breast and prostate cancer), benzeneethanamine was tested for its cytotoxic effects. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death. The mechanism was attributed to oxidative stress induction and disruption of mitochondrial function .
Toxicological Considerations
While exploring the beneficial aspects of benzeneethanamine, it is crucial to consider its toxicological profile. Benzene exposure is known to cause hematotoxicity and other adverse effects due to the generation of reactive metabolites. Studies have shown that benzene and its derivatives can lead to oxidative stress and damage to cellular components, which may result in long-term health issues .
Table 2: Toxicological Effects of Benzene Derivatives
| Effect | Mechanism | Reference |
|---|---|---|
| Hematotoxicity | Oxidative stress | Study D |
| DNA Damage | Formation of DNA adducts | Study E |
| Immune System Suppression | Disruption of cytokine processing | Study F |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
